N-{1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule featuring a piperidine core substituted with a 5-methyl-1,3-oxazole moiety and a cyclopropanesulfonamide group. The oxazole ring, a heterocyclic aromatic system, is known for its role in enhancing metabolic stability and bioavailability in drug design, while the cyclopropane sulfonamide group may contribute to selective binding interactions due to its steric and electronic properties .
Properties
IUPAC Name |
N-[1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-13(14-9-19-10)8-16-6-2-3-11(7-16)15-20(17,18)12-4-5-12/h9,11-12,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQORJMMMMRAARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other compounds, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Comparison with Similar Compounds
Research Implications and Limitations
Further investigations should prioritize:
- Target Identification : Screening against Wnt/β-catenin or sulfotransferase pathways.
- ADMET Profiling : Comparative analysis of metabolic stability and toxicity relative to iCRT3.
- Microbiome Studies: Assessing interactions with Patescibacteria or Firmicutes to validate indirect immunomodulatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
